molecular formula C5H8N6O B019595 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide CAS No. 3413-72-7

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide

Numéro de catalogue B019595
Numéro CAS: 3413-72-7
Poids moléculaire: 168.16 g/mol
Clé InChI: KNZAVOVKKCNCEG-BJMVGYQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is a monocarboxylic acid amide that is dacarbazine in which one of the methyl groups is replaced by a hydrogen. It is the active metabolite of dacarbazine, and is also produced by spontaneous hydrolysis of temozolomide in the body . It has a role as an alkylating agent and an antineoplastic agent .


Synthesis Analysis

The synthesis of MTIC involves metabolic N-demethylation of the drug 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) . The mechanisms of resistance to MTIC were studied in three human cell lines with differing amounts of the repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT) .


Molecular Structure Analysis

The molecular formula of MTIC is C5H8N6O . The IUPAC name is 4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide . The InChI is InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) .


Chemical Reactions Analysis

MTIC produced DNA single strand breaks over the range of one log of cell kill . It is also a pharmacologically active hydrolysis product of temozolomide .


Physical And Chemical Properties Analysis

The molecular weight of MTIC is 168.16 g/mol . It is slightly soluble in water, DMSO, and ethanol/n .

Applications De Recherche Scientifique

    Implementation Science in Healthcare Technology Integration

    • MTIC is involved in the field of implementation science, which aims to accelerate the pace of high-tech health innovations while maximizing patient value and reducing costs .
    • The methods involve transforming ideas generated by doctors and nurses into effective products with the help of engineers from the technical university .
    • The outcomes include the development of evidence-based healthcare innovations and the reduction of the average time for implementing innovations in healthcare .

    Theranostics

    • MTIC is also involved in the emerging field of theranostics, which combines therapy and diagnostics to provide personalized treatment .
    • The methods involve the use of advanced imaging technology and the development of new radiopharmaceuticals .
    • The outcomes include better patient outcomes through the delivery of patient-centered precision medicine .

    Molecular and Translational Imaging

    • MTIC provides multi-modal imaging capabilities that support cancer research .
    • The methods involve the application of advanced imaging technologies to preclinical and clinical studies .
    • The outcomes are not specified in the source .

    Implementation in Ethereum Infrastructure

    • Polygon is built on Ethereum and can trivially incorporate any scaling or infrastructure solutions .
    • It has onboarded 80+ applications, including Polymarket, Aavegotchi, Neon District, Skyweaver, Cometh, EasyFi with more being added every day .
    • It has powered 7M transactions for 200k user addresses, with transaction activity increasing by the day .

    Interoperability and Scaling Framework

    • Polygon is an interoperability and scaling framework for building Ethereum-compatible blockchains .
    • It is still centered around the MATIC token, which is used for governance, staking, and gas fees .
    • It seeks to address some of Ethereum’s major limitations—including its throughput, poor user experience (high speed and delayed transactions), and lack of community governance .

    Launching Interoperable Blockchains

    • Polygon is designed to be an entire platform designed for launching interoperable blockchains .
    • Developers can launch preset blockchain networks with attributes tailored to their needs .
    • These can be further customized with a growing range of modules, which allow developers to create sovereign blockchains with more specific functionality .

    Implementation in Ethereum Infrastructure

    • Polygon is built on Ethereum and can trivially incorporate any scaling or infrastructure solutions .
    • It has onboarded 80+ applications, including Polymarket, Aavegotchi, Neon District, Skyweaver, Cometh, EasyFi with more being added every day .
    • It has powered 7M transactions for 200k user addresses, with transaction activity increasing by the day .

    Interoperability and Scaling Framework

    • Polygon is an interoperability and scaling framework for building Ethereum-compatible blockchains .
    • It is still centered around the MATIC token, which is used for governance, staking, and gas fees .
    • It seeks to address some of Ethereum’s major limitations—including its throughput, poor user experience (high speed and delayed transactions), and lack of community governance .

    Launching Interoperable Blockchains

    • Polygon is designed to be an entire platform designed for launching interoperable blockchains .
    • Developers can launch preset blockchain networks with attributes tailored to their needs .
    • These can be further customized with a growing range of modules, which allow developers to create sovereign blockchains with more specific functionality .

Orientations Futures

MTIC is the active metabolite of dacarbazine, and is also produced by spontaneous hydrolysis of temozolomide in the body . Therefore, future research could focus on developing new drugs or treatment methods based on the properties and mechanisms of MTIC.

Propriétés

IUPAC Name

4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPAIHFZZKRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=NNC1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955666
Record name 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide

CAS RN

3413-72-7
Record name 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3413-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MTIC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MTIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Reactant of Route 2
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Reactant of Route 6
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide

Citations

For This Compound
228
Citations
NS Mizuno, RW Decker - Biochemical pharmacology, 1976 - Elsevier
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (NSC-407347, MTIC), an active intermediate in the metabolism of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388, …
Number of citations: 31 www.sciencedirect.com
NS Mizuno, RW Decker, B Zakis - Biochemical pharmacology, 1975 - Elsevier
All experiments were performed in the absence of light. A 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MIC) concentration of less than 10 −4 M had no effect on cell growth of L …
Number of citations: 32 www.sciencedirect.com
GE HOUSHOLDER, TILI LOO - Journal of Pharmacology and Experimental …, 1971 - Citeseer
Housuoi. nnn, GLENN E. AND Ti Li Loo: Disposition of 5-(3, 3-dimethyl-1-triazeno) imi-dazole-4-carboxamide, a new antitumor agent. J. Pharmacol. Exp. Ther. 179: 386-395, 1971. In tb’…
Number of citations: 34 citeseerx.ist.psu.edu
GF Kolar, M Maurer, M Wildschütte - Cancer letters, 1980 - Elsevier
The cancer chemotherapeutic drug, 5-(3,3-dimethyl-1-triazeno) imidazole-4-carboxamide (DIC, DTIC, NSC-45388), is metabolised in rats to a structurally related product which was …
Number of citations: 47 www.sciencedirect.com
SL Safgren, JM Reid, R Rios, MM Ames - Journal of Chromatography B …, 2001 - Elsevier
Dacarbazine (DTIC) is a prodrug that is clinically effective in the treatment of Hodgkin’s disease, melanoma and soft tissue sarcoma. To better characterize the clinical pharmacology of …
Number of citations: 33 www.sciencedirect.com
IP Hayward, PG Parsons - Australian journal of experimental …, 1984 - Wiley Online Library
The anti‐tumour methylating agent 5‐(3‐methyl‐1‐triazeno)imidazole‐4‐carboxamide (MTIC) increased the thymidine and deoxycytidine pools but not the deoxyguanosine pool in …
Number of citations: 16 onlinelibrary.wiley.com
DD Beal, JL Skibba, KK Whitnable, GT Bryan - Cancer Research, 1976 - AACR
Studies were undertaken to determine the effects of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) and its metabolites on the growth and macromolecular synthesis of …
Number of citations: 33 aacrjournals.org
JM Lunn, AL Harris - British journal of cancer, 1988 - nature.com
Mechanisms of resistance to the active metabolite 5-(3-methyl-1-triazeno) imidazole-4-carboxamide (MTIC) of the drug 5-(3, 3-dimethyl-1-triázeno) imidazole-4-carboxamide (DTIC) …
Number of citations: 23 www.nature.com
PG Parsons, SG Smellie, LE Morrison, IP Hayward - Cancer Research, 1982 - AACR
In a cloned line of human melanoma cells (MM253c1), the dose of 5-(3′,3′-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) giving 37% survival was lowered by a factor of 6.8 …
Number of citations: 32 aacrjournals.org
HT Nagasawa, FN Shirota, NS Mizuno - Chemico-biological interactions, 1974 - Elsevier
Abstract Comparison of the nuclear magnetic resonance spectra of chemically synthesized methyl-d 1 -methanol with the methanol produced in the solvolytic decompostion of 5-(3-…
Number of citations: 21 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.